

The Pharmacokinetic Profile of Mobocertinib (TAK-788): An In-Depth Technical Guide

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Compound of Interest

Compound Name: TAK-788

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Introduction

Mobocertinib (formerly known as **TAK-788**) is an oral, first-in-class, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRex20ins).[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of mobocertinib, presenting key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the fields of pharmacology, oncology, and drug development.

Pharmacokinetic Properties

Mobocertinib exhibits a pharmacokinetic profile characterized by moderate oral bioavailability, extensive metabolism, and primarily fecal elimination.[3][4] The drug's exposure, as measured by the area under the concentration-time curve (AUC), increases in a dose-proportional manner.[5][6][7]

Absorption and Bioavailability

Following oral administration, mobocertinib is absorbed with a median time to maximum plasma concentration (T_{max}) of approximately 4 hours.[5][6][7][8] The absolute oral bioavailability of mobocertinib has been determined to be 37%.[8][9] Co-administration with a

low-fat meal does not have a clinically meaningful effect on the pharmacokinetics of mobocertinib, allowing it to be taken with or without food.[10][11]

Distribution

Mobocertinib has a large apparent volume of distribution at steady-state of 3509 L.[9] The drug and its active metabolites are highly bound to plasma proteins, with protein binding reported to be 99.3% for mobocertinib, 99.5% for its active metabolite AP32960, and 98.6% for AP32914.[1] A significant portion of mobocertinib-related material in plasma is covalently bound to plasma proteins.[3]

Metabolism

Mobocertinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[4][12][13] The metabolism mainly involves oxidative N-demethylation, leading to the formation of two active metabolites, AP32960 and AP32914, which are approximately equipotent to the parent drug.[1][6][8] These metabolites contribute to the overall systemic exposure.[13] Mobocertinib has been observed to be an auto-inducer of its own metabolism, likely through the induction of CYP3A.[14]

Elimination

The elimination of mobocertinib and its metabolites occurs predominantly through the feces. Following a single oral dose of radiolabeled mobocertinib, approximately 76% of the radioactivity was recovered in the feces, with about 4% found in the urine.[1][3][8] Renal excretion of unchanged mobocertinib is a minor elimination pathway.[3][8] The geometric mean effective half-life of mobocertinib ranges from 11 to 17 hours, supporting once-daily dosing.[5][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mobocertinib from various studies.

| Parameter | Value | Study Population | Reference(s) |
|---|------------------------|-----------------------------|--------------|
| Absolute Oral Bioavailability | 36.7% (Geometric Mean) | Healthy Adult Males | [3][13] |
| Median Time to Maximum Concentration (Tmax) | 4 hours | Patients with NSCLC | [5][6][7] |
| Geometric Mean Effective Half-life (t1/2) | 11 - 17 hours | Patients with NSCLC | [5][6][7] |
| Mean Apparent Volume of Distribution (Vd/F) | 3509 L | Healthy Volunteers | |
| Plasma Protein Binding | | | |
| Mobocertinib | 99.3% | In vitro | [1] |
| AP32960 (active metabolite) | 99.5% | In vitro | [1] |
| AP32914 (active metabolite) | 98.6% | In vitro | [1] |
| Primary Route of Elimination | Fecal (76%) | Healthy Male Subjects | [1][3] |
| Primary Metabolizing Enzyme | CYP3A4/5 | In vitro / Clinical Studies | [4][12][13] |

Table 1: Key Pharmacokinetic Parameters of Mobocertinib.

| Dose | Cmax (ng/mL) | AUC0-24 (h*ng/mL) | Study Population | Reference(s) |
|----------------------------------|-----------------------|----------------------|--------------------|--------------|
| 160 mg once daily (steady-state) | 70.4 (Geometric Mean) | 951 (Geometric Mean) | Healthy Volunteers | [9] |

Table 2: Steady-State Pharmacokinetic Parameters of Mobocertinib at the Recommended Phase 2 Dose.

Experimental Protocols

Absolute Bioavailability and Mass Balance Study (NCT03811834)

This Phase 1, open-label, two-period study was conducted in healthy adult male subjects to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of mobocertinib.[3][13]

- Period 1 (Absolute Bioavailability): Subjects received a single 160 mg oral capsule of mobocertinib followed by a 15-minute intravenous (IV) infusion of 50 µg of [14C]-mobocertinib.[3]
- Period 2 (Mass Balance): Subjects received a single 160 mg oral solution of [14C]-mobocertinib.[3]
- Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure concentrations of mobocertinib, its metabolites, and total radioactivity.[3]
- Analytical Methods: Plasma concentrations of mobocertinib and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Radioactivity was measured using liquid scintillation counting.[3]

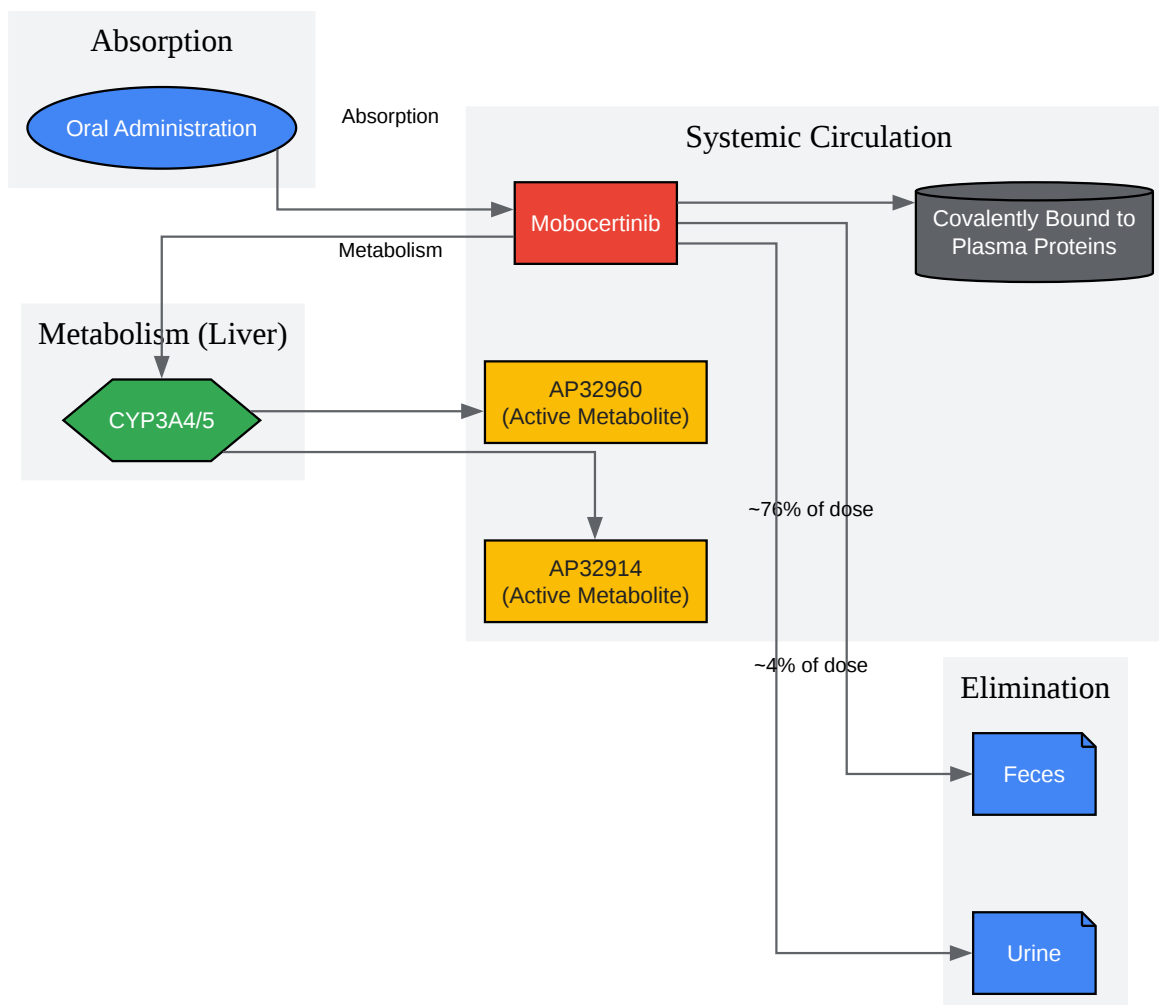
Phase 1/2 Dose-Escalation and Expansion Study (NCT02716116)

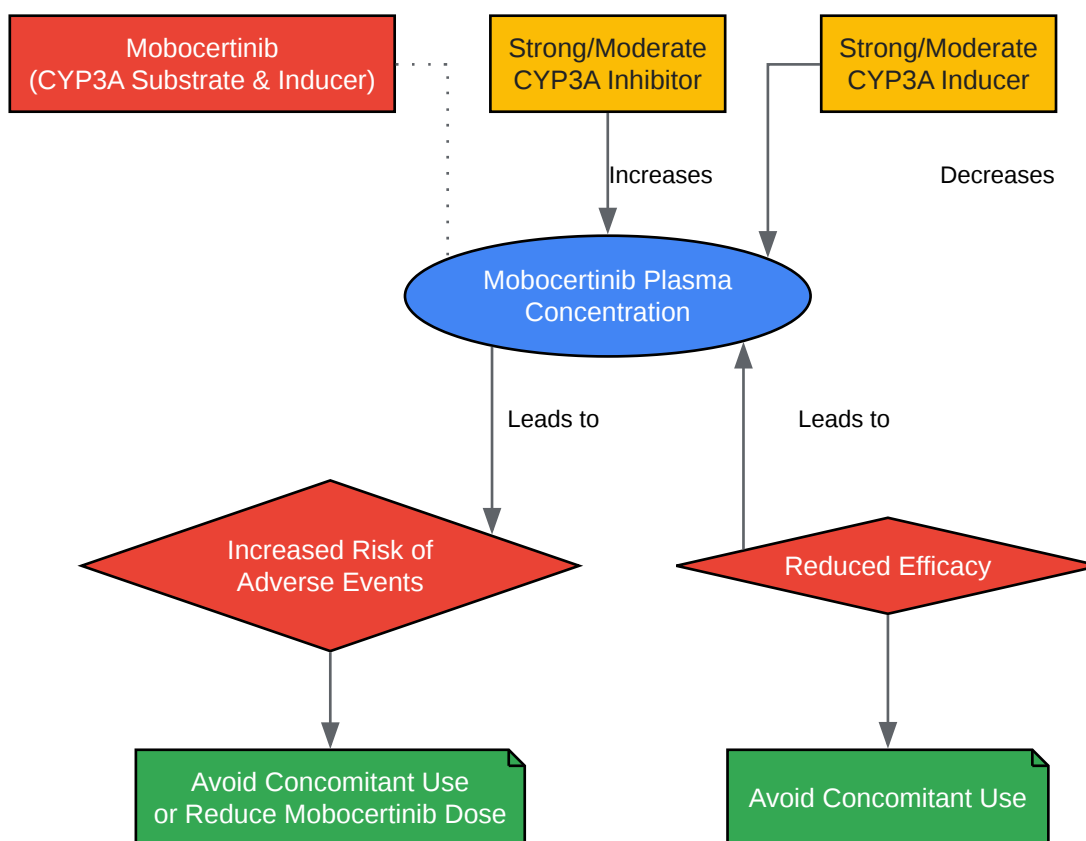
This was a multicenter, open-label, Phase 1/2 trial that evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of mobocertinib in patients with advanced non-small cell lung cancer (NSCLC) with EGFR or HER2 mutations.[6][15][16]

- **Dose Escalation:** A standard 3+3 dose-escalation design was used, starting at 5 mg once daily, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]
- **Pharmacokinetic Sampling:** Serial blood samples were collected on day 1 and at steady-state (Cycle 2, Day 1) to determine the plasma concentrations of mobocertinib and its active metabolites.[6]
- **Analytical Methods:** Plasma concentrations were quantified using a validated LC-MS/MS assay.[6]

Visualizations

Mobocertinib Metabolism and Elimination Pathway





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